Butyl cyclopropanesulfonate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl cyclopropanesulfonate can be synthesized through the reaction of cyclopropane with butyl sulfonate under specific conditions . The reaction typically involves the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where cyclopropane and butyl sulfonate are reacted under optimized conditions to maximize yield and purity . The process may also include purification steps such as distillation or crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Butyl cyclopropanesulfonate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides, solvents like ethanol or acetone.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclopropanesulfonates.
Scientific Research Applications
Chemistry: Butyl cyclopropanesulfonate is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives .
Biology: In biological research, it is used to study the effects of sulfonate esters on biological systems and their potential as enzyme inhibitors .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of butyl cyclopropanesulfonate involves its interaction with specific molecular targets and pathways. The cyclopropane ring in the compound can interact with neurotransmitter-gated ion channels and G-protein-coupled receptors, affecting their function. This interaction can lead to various biological effects, including enzyme inhibition and modulation of cellular signaling pathways.
Comparison with Similar Compounds
- Cyclopropanesulfonic acid butyl ester
- Cyclopropanesulfonic acid methyl ester
- Cyclopropanesulfonic acid ethyl ester
Comparison: Butyl cyclopropanesulfonate is unique due to its specific butyl group, which imparts distinct chemical and physical properties compared to its methyl and ethyl counterparts . The butyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
butyl cyclopropanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3S/c1-2-3-6-10-11(8,9)7-4-5-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGWOTXVWXTFMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOS(=O)(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440300 | |
Record name | BUTYL CYCLOPROPANESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83635-12-5 | |
Record name | BUTYL CYCLOPROPANESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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